molecular formula C15H22BNO2 B14076190 (3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14076190
M. Wt: 259.15 g/mol
InChI Key: CLXDMWZEKWZATA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of boronic acids, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Commonly employs reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Often utilizes nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including as a sensor for detecting sugars and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.

    4-Methylphenylboronic acid: Another derivative with a methyl group on the phenyl ring.

    Cyclopropylboronic acid: Contains a cyclopropyl group, similar to the target compound.

Uniqueness

(3-Cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a piperidinyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

[3-cyclopropyl-5-(4-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C15H22BNO2/c1-11-4-6-17(7-5-11)15-9-13(12-2-3-12)8-14(10-15)16(18)19/h8-12,18-19H,2-7H2,1H3

InChI Key

CLXDMWZEKWZATA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCC(CC2)C)C3CC3)(O)O

Origin of Product

United States

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